molecular formula C8H6ClNO2 B14860015 2-Acetyl-6-chloroisonicotinaldehyde

2-Acetyl-6-chloroisonicotinaldehyde

Cat. No.: B14860015
M. Wt: 183.59 g/mol
InChI Key: UHNNOLCTTWHBCL-UHFFFAOYSA-N
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Description

2-Acetyl-6-chloroisonicotinaldehyde is an organic compound with the molecular formula C8H6ClNO It is a derivative of isonicotinaldehyde, featuring both an acetyl and a chloro substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by acetylation. One common method includes the reaction of 2-chloroisonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-chloroisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-acetyl-6-chloronicotinic acid.

    Reduction: Formation of 2-acetyl-6-chloroisonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-chloroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-chloroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-Acetylisonicotinaldehyde: Lacks the chloro substituent, which may affect its biological activity and reactivity.

Uniqueness

2-Acetyl-6-chloroisonicotinaldehyde is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-acetyl-6-chloropyridine-4-carbaldehyde

InChI

InChI=1S/C8H6ClNO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3

InChI Key

UHNNOLCTTWHBCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)Cl

Origin of Product

United States

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